3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-
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Overview
Description
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines.
Preparation Methods
The synthesis of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- typically involves a 1,3-dipolar cycloaddition method. This method includes the reaction of a 1,3-dipole compound with an o-hydroxyaromatic ketone in the presence of potassium carbonate or potassium phosphate in acetonitrile solution . The reaction conditions are usually refluxed to achieve moderate to good yields of the target compounds. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as potassium carbonate, and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- can be compared with other similar compounds such as:
Pyrazolo[5,1-a]isoquinolines: These compounds also exhibit diverse biological activities and are used in similar applications.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, these compounds share structural similarities with 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-.
1H-Pyrazolo[3,4-b]quinolines: These compounds are used in various chemical and biological studies and have similar chemical properties.
The uniqueness of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- lies in its specific structure and the resulting chemical and biological properties that make it suitable for a wide range of applications.
Properties
CAS No. |
323582-74-7 |
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Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-phenylmethoxypyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)12-21-20-17-16(11-19-20)15-9-5-4-8-14(15)10-18-17/h1-11H,12H2 |
InChI Key |
LZXCHVISQFLTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(C=N2)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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